molecular formula C10H11N3 B1580713 (3-(1H-Pyrazol-1-yl)phenyl)methanamine CAS No. 687635-04-7

(3-(1H-Pyrazol-1-yl)phenyl)methanamine

Cat. No.: B1580713
CAS No.: 687635-04-7
M. Wt: 173.21 g/mol
InChI Key: YWZKZHCZKIKAAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several papers related to the synthesis of compounds similar to “(3-(1H-Pyrazol-1-yl)phenyl)methanamine”. For instance, a library of substituted (1- (benzyl)-1 H -1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H13N3/c12-8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,8-9,12H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 187.24 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

(3-(1H-Pyrazol-1-yl)phenyl)methanamine is used in a variety of scientific research areas, such as neuroscience, pharmacology, and biochemistry. In neuroscience, this compound is used to study the effects of dopamine on the brain, as it is a structural analogue of dopamine. In pharmacology, this compound is used to study drug-receptor interactions, as it has been found to bind to a variety of receptors. In biochemistry, this compound is used to study the effects of enzymes on metabolic pathways, as it has been found to be a substrate for a variety of enzymes.

Mechanism of Action

(3-(1H-Pyrazol-1-yl)phenyl)methanamine is believed to act as a reversible inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters, such as dopamine, in the brain. By inhibiting MAO, this compound increases the levels of dopamine in the brain, which can have a variety of effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which can lead to increased alertness and improved mood. This compound has also been found to increase the levels of serotonin and norepinephrine, which can lead to improved cognitive function and increased energy levels. In addition, this compound has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

(3-(1H-Pyrazol-1-yl)phenyl)methanamine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, with a yield of approximately 80%. Another advantage is that it is relatively inexpensive, making it an attractive option for researchers. One limitation is that it is not very stable, so it must be stored and handled carefully. Another limitation is that it is not very soluble in water, so it must be dissolved in a solvent before use.

Future Directions

There are a variety of possible future directions for (3-(1H-Pyrazol-1-yl)phenyl)methanamine research. One possible direction is to further investigate its mechanism of action, as it is believed to act as a reversible inhibitor of MAO. Another possible direction is to investigate its potential therapeutic applications, such as its ability to increase dopamine levels in the brain. Additionally, further research could be done to investigate its anti-inflammatory and antioxidant effects. Finally, research could be done to investigate its potential as a substrate for enzymes involved in metabolic pathways.

Safety and Hazards

“(3-(1H-Pyrazol-1-yl)phenyl)methanamine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZKZHCZKIKAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352601
Record name 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687635-04-7
Record name 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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